2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C17H13NO3 It is characterized by a quinoline core structure substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
Quinoline derivatives are known to possess diverse medicinal properties and can be transformed into bioactive compounds .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse medicinal properties .
Result of Action
Quinoline derivatives are known to have diverse medicinal properties and can be transformed into bioactive compounds .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes and proteins
Cellular Effects
Some quinoline derivatives have been found to exhibit anti-inflammatory and analgesic activity
Molecular Mechanism
Some quinoline derivatives have been found to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 3-methoxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction typically employs a solvent such as ethanol or tetrahydrofuran and may require catalysts like molecular iodine or transition metals .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anticancer agent and as a scaffold for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the methoxy group, which may affect its biological activity.
4-Hydroxy-2-quinolones: Differ in the position and type of substituents, leading to variations in their chemical and biological properties
Uniqueness
2-(3-Methoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its potential as a fluorescent probe and its interactions with biological targets .
Properties
IUPAC Name |
2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFRTWITLNSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248787 | |
Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159782-19-1 | |
Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159782-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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